4,6-Difluoro-7-nitro-1H-indazole
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Overview
Description
4,6-Difluoro-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-7-nitro-1H-indazole typically involves the nitration of 4,6-difluoroindazole. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-7-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the indazole ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Reduction: 4,6-Difluoro-7-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the indazole ring.
Scientific Research Applications
4,6-Difluoro-7-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-7-nitro-1H-indazole is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
4-Nitro-1H-indazole: Lacks the fluorine atoms, which may result in different reactivity and biological activity.
6-Nitroindazole: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
3-Bromo-7-Nitroindazole:
Uniqueness: 4,6-Difluoro-7-nitro-1H-indazole is unique due to the presence of both fluorine and nitro groups. This combination enhances its chemical reactivity and potential for diverse applications. The fluorine atoms can influence the compound’s electronic properties, making it distinct from other indazole derivatives.
Properties
IUPAC Name |
4,6-difluoro-7-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N3O2/c8-4-1-5(9)7(12(13)14)6-3(4)2-10-11-6/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIIMDFCABPJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1F)[N+](=O)[O-])NN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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